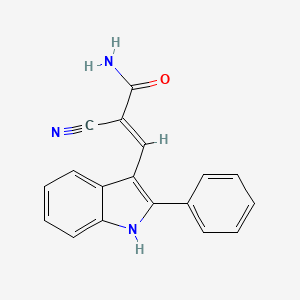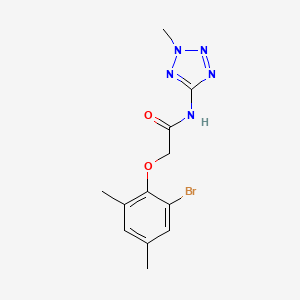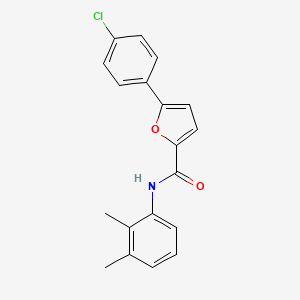![molecular formula C21H22F2N4O B5724217 N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)
N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as CHPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CHPPP is a selective agonist for the GABA(B) receptor, which is a type of receptor found in the brain and spinal cord that plays a role in regulating neurotransmitter release and neuronal excitability.
Mecanismo De Acción
The GABA(B) receptor is a G protein-coupled receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABA(B) receptor leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability. N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide acts as a selective agonist for the GABA(B) receptor, binding to the receptor and activating its downstream signaling pathways. This results in the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and Physiological Effects:
N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the experimental conditions. In general, N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to inhibit the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine. It has also been shown to modulate the activity of several ion channels, including calcium and potassium channels. Physiologically, N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have analgesic, anxiolytic, and anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its selectivity for the GABA(B) receptor, which allows for the specific activation of this receptor without affecting other receptors or ion channels. This makes it a useful tool for studying the role of the GABA(B) receptor in various physiological and pathological conditions. However, one limitation of using N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide and its applications. One area of interest is the development of new analogs of N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide with improved selectivity and potency for the GABA(B) receptor. Another area of interest is the investigation of the role of the GABA(B) receptor in other physiological systems, such as the immune system and the gastrointestinal tract. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide, as well as its potential therapeutic applications in neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps, starting with the reaction of 5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with cycloheptylamine to form the corresponding amide. The amide is then reacted with difluoromethyl iodide to introduce the difluoromethyl group, followed by deprotection of the amine and cyclization to form the final product. The synthesis method has been optimized to produce N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been used in various scientific research applications, particularly in the field of neuroscience. Its selectivity for the GABA(B) receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. For example, N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been used to investigate the effects of GABA(B) receptor activation on pain perception, anxiety, and addiction. It has also been used to study the role of GABA(B) receptors in epilepsy, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O/c22-19(23)18-12-17(14-8-4-3-5-9-14)26-20-16(13-24-27(18)20)21(28)25-15-10-6-1-2-7-11-15/h3-5,8-9,12-13,15,19H,1-2,6-7,10-11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBDSTPTSGWACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B5724147.png)



![3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5724176.png)
![2-{[1-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5724191.png)
![3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]-2-cyano-2-propenethioamide](/img/structure/B5724197.png)
![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)



![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)
